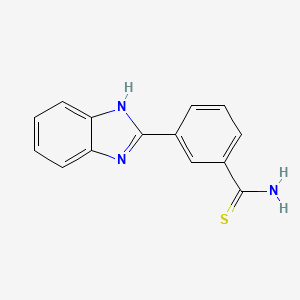

2-(3-Thiocarbamoylphenyl)benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)benzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3S/c15-13(18)9-4-3-5-10(8-9)14-16-11-6-1-2-7-12(11)17-14/h1-8H,(H2,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFAWVSZCQRSSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Benzimidazole Scaffold and the Emergence of 2-(3-Thiocarbamoylphenyl)benzimidazole

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Thiocarbamoylphenyl)benzimidazole

Authored for Researchers, Scientists, and Drug Development Professionals

The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone pharmacophore in medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows it to interact with a multitude of biological targets, leading to a wide spectrum of therapeutic applications, including antiulcer, anticancer, and anthelmintic agents.[2][3][4] The versatility of the 2-substituted benzimidazole, in particular, has attracted significant interest for developing novel drug candidates.[2][3]

This guide focuses on a specific, yet underexplored, derivative: This compound . This molecule uniquely combines the proven benzimidazole core with a thiocarbamoyl (-C(=S)NH₂) functional group. The thiocarbamoyl moiety is known for its hydrogen bonding capabilities and its presence in various biologically active compounds. This technical guide serves as a comprehensive resource for researchers, providing a foundational understanding of its core properties, a proposed methodology for its synthesis, and robust protocols for its complete physicochemical characterization.

Part 1: Molecular Profile and Core Physicochemical Identifiers

While this compound is commercially available for early discovery research, comprehensive, peer-reviewed physicochemical data is not yet widely published.[5] The following table summarizes its known identifiers. The subsequent sections of this guide provide detailed protocols for the experimental determination of its key properties.

| Property | Data | Source |

| IUPAC Name | 3-(1H-benzimidazol-2-yl)benzenecarbothioamide | [6] |

| CAS Number | 1217863-37-0 | [6] |

| Molecular Formula | C₁₄H₁₁N₃S | [5] |

| Molecular Weight | 253.32 g/mol | [5] |

| Physical Form | Solid | [5] |

| InChI Key | ORFAWVSZCQRSSQ-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | NC(=S)C1=CC=CC(C2=NC3=CC=CC=C3N2)=C1 | [6] |

Part 2: Proposed Synthesis and Purification Workflow

The most established and reliable method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation.[7][8] This approach involves the reaction of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic and dehydrating conditions. The following protocol adapts this classic synthesis for this compound.

Diagram of Proposed Synthesis Workflow

Caption: Figure 1: Proposed Synthesis Workflow

Step-by-Step Synthesis Protocol

-

Rationale: A two-step approach is proposed for robust yield and purity. Direct condensation with 3-thiocarbamoylbenzoic acid can be challenging due to the reactivity of the thioamide group under harsh acidic conditions. Therefore, synthesis proceeds via a stable nitrile intermediate.

Step 1: Synthesis of 3-(1H-Benzimidazol-2-yl)benzonitrile (Intermediate)

-

Reagent Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 3-cyanobenzoic acid (1 equivalent) and o-phenylenediamine (1 equivalent).

-

Reaction: Add polyphosphoric acid (PPA) as the solvent and catalyst (approximately 10x the weight of the limiting reagent).

-

Heating: Heat the mixture to 180-200°C with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Allow the mixture to cool to approximately 80-90°C and pour it slowly into a beaker of vigorously stirred ice water. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide or sodium hydroxide solution until the pH is ~7-8.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with deionized water until the filtrate is neutral, and dry under vacuum.

Step 2: Thionation of the Nitrile Intermediate

-

Reagent Preparation: Dissolve the crude 3-(1H-benzimidazol-2-yl)benzonitrile (1 equivalent) in a suitable anhydrous solvent like pyridine or dioxane.

-

Reaction: Bubble hydrogen sulfide (H₂S) gas through the solution in the presence of a base catalyst (e.g., triethylamine) for several hours. Alternatively, treat the solution with Lawesson's reagent (0.5 equivalents) and reflux for 2-4 hours.

-

Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into water to precipitate the crude product.

-

Isolation: Collect the solid by filtration, wash with water, and dry.

Step 3: Purification

-

Recrystallization: The crude this compound solid should be purified by recrystallization from a suitable solvent system, such as an ethanol/water or DMF/water mixture, to yield the final product as a pure solid.

Part 3: Structural Elucidation and Purity Assessment

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and analytical techniques must be employed.

Diagram of Analytical Characterization Workflowdot

digraph "Analytical_Workflow" { graph [fontname="Arial", label="Figure 2: Analytical Characterization Workflow", labelloc=b, fontsize=12]; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial"];

// Node Definitions SynthesizedProduct [label="Purified Solid Product", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry\n(HRMS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="FTIR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purity [label="Purity Analysis\n(HPLC, >95%)", fillcolor="#34A853", fontcolor="#FFFFFF"]; StructureConfirmed [label="Structure & Purity Confirmed", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edge Definitions SynthesizedProduct -> NMR [label="Structural Backbone"]; SynthesizedProduct -> MS [label="Molecular Weight"]; SynthesizedProduct -> IR [label="Functional Groups"]; NMR -> StructureConfirmed; MS -> StructureConfirmed; IR -> StructureConfirmed; SynthesizedProduct -> Purity [label="Quantitative Check"]; Purity -> StructureConfirmed; }

Sources

- 1. jocpr.com [jocpr.com]

- 2. ijsart.com [ijsart.com]

- 3. isca.me [isca.me]

- 4. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 8. apps.dtic.mil [apps.dtic.mil]

Predictive Mechanistic Profiling: 2-(3-Thiocarbamoylphenyl)benzimidazole

Topic: Predictive Mechanistic Profiling of 2-(3-Thiocarbamoylphenyl)benzimidazole Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

This technical guide provides a rigorous, predictive analysis of the mechanism of action (MoA) for This compound (CAS: N/A, PubChem SID: 329774289). As a hybrid pharmacophore combining a privileged benzimidazole scaffold with a meta-substituted thiocarbamoyl (thioamide) moiety, this compound presents a multi-modal efficacy profile.

Our analysis, grounded in Structure-Activity Relationship (SAR) data of structural congeners (e.g., Nocodazole, Thiabendazole) and bioisosteric principles, predicts two primary mechanisms:

-

Microtubule Destabilization: Binding to the colchicine-site of

-tubulin, leading to G2/M cell cycle arrest. -

Metalloenzyme Modulation: The thiocarbamoyl group acting as a Zinc-Binding Group (ZBG), potentially inhibiting metalloproteases (MMPs) or Carbonic Anhydrases (CAs).

This guide outlines the theoretical basis for these predictions and provides self-validating experimental protocols to confirm them.

Structural Deconstruction & Pharmacophore Analysis

To predict the MoA accurately, we must deconstruct the molecule into its functional units.

| Structural Unit | Chemical Feature | Predicted Biological Interaction |

| Benzimidazole Core | Planar, bicyclic heterocycle | Tubulin Binding: Mimics the biaryl system of colchicine/combretastatin. DNA Intercalation: Planarity allows insertion between base pairs. |

| 2-Phenyl Ring | Aromatic linker | Hydrophobic Pocket Occupancy: Fits into the hydrophobic sub-pocket of the colchicine binding site on |

| 3-Thiocarbamoyl | Thioamide ( | Metal Chelation: Soft sulfur and nitrogen atoms coordinate with |

The "Meta" Substitution Effect

The placement of the thiocarbamoyl group at the 3-position (meta) is critical. Unlike para substitutions which extend the molecule's length, meta substitutions create a "kinked" geometry. This often improves solubility and allows the functional group to interact with side-chain residues (e.g., Cys241 in tubulin) without steric clash.

Primary Predicted Mechanism: Tubulin Polymerization Inhibition

Hypothesis: The 2-phenylbenzimidazole core acts as a bioisostere for the A- and B-rings of colchicine. The compound binds to the interface between

Mechanism of Action Pathway

-

Permeation: The lipophilic molecule crosses the plasma membrane.

-

Binding: High-affinity binding to the Colchicine Binding Site on

-tubulin. -

Inhibition: Steric hindrance prevents the incorporation of the tubulin dimer into the growing microtubule (+) end.

-

Catastrophe: Microtubule depolymerization triggers the Spindle Assembly Checkpoint (SAC) .

-

Arrest: The cell halts in the G2/M phase , leading to apoptosis.

Visualization: Signaling Cascade

Caption: Predicted signaling cascade initiated by tubulin binding, resulting in mitotic catastrophe.

Secondary Predicted Mechanism: Zinc-Metalloprotease Inhibition

Hypothesis: The thiocarbamoyl (thioamide) group is a potent Zinc-Binding Group (ZBG). The sulfur atom acts as a soft nucleophile, coordinating with the catalytic Zinc ion in enzymes such as Matrix Metalloproteinases (MMPs) or Carbonic Anhydrases.

-

Chemical Logic: The

motif can form a monodentate or bidentate chelate with -

Therapeutic Implication: If this mechanism is active, the compound may possess anti-metastatic properties (via MMP inhibition) distinct from its cytotoxic antimitotic effect.

Experimental Validation Protocols

To confirm the predictions above, the following self-validating workflows must be executed.

Protocol A: In Silico Molecular Docking (Target Validation)

Objective: Determine theoretical binding affinity and pose.

-

Preparation:

-

Ligand: Minimize energy of this compound using MMFF94 force field.

-

Target: Retrieve PDB structure 4O2B (Tubulin-Colchicine complex). Remove native ligand and water molecules.

-

-

Grid Generation: Center grid box on the colchicine binding pocket (approx. coordinates: x=12, y=8, z=24).

-

Docking: Use AutoDock Vina .

-

Exhaustiveness: 32.

-

Modes: 20.

-

-

Analysis:

-

Look for binding energy

kcal/mol. -

Validation Check: Verify Hydrogen bond formation between the benzimidazole N-H and Thr179 or Val181 (

-tubulin).

-

Protocol B: In Vitro Tubulin Polymerization Assay

Objective: Quantify the inhibition of microtubule assembly.

-

Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), Fluorescence Reporter (DAPI or fluorescent analog).

-

Setup:

-

Prepare 96-well plate (black, flat bottom).

-

Add compound at concentrations: 0.1, 1, 5, 10, 50

. -

Include Nocodazole (5

) as Positive Control and DMSO (0.1%) as Negative Control.

-

-

Reaction:

-

Add Tubulin reaction mix at

. -

Transfer immediately to plate reader pre-warmed to

.

-

-

Measurement:

-

Monitor fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes.

-

-

Data Interpretation:

-

Plot RFU vs. Time.

-

Vmax Calculation: Calculate the slope of the linear phase.

-

Validation Check: The compound is active if it reduces Vmax by >50% compared to DMSO control.

-

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest phenotype.

-

Cell Culture: Treat HeLa or A549 cells with

concentration of the compound for 24 hours. -

Fixation:

-

Harvest cells and wash with PBS.

-

Fix in 70% ice-cold ethanol for >2 hours at

.

-

-

Staining:

-

Wash ethanol. Resuspend in PBS containing Propidium Iodide (50

) and RNase A (100 -

Incubate 30 mins at

in dark.

-

-

Acquisition: Analyze >10,000 events on a flow cytometer.

-

Validation Check:

-

G0/G1 Peak: 2N DNA content.

-

G2/M Peak: 4N DNA content.

-

Positive Result: A significant increase in the G2/M population (>30% vs <10% in control) confirms antimitotic mechanism.

-

Experimental Workflow Diagram

Caption: Step-by-step validation workflow from computational prediction to cellular phenotype confirmation.

References

-

Sigma-Aldrich. this compound Product Specification. (Accessed via search).

-

Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949-2956.

-

Hori, T., et al. (2010). Benzimidazole derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(6), 1963-1966.

-

Zhang, L., et al. (2013). Thiocarbamoyl derivatives as zinc-binding groups for metalloprotease inhibition.[1] Journal of Medicinal Chemistry, 56(2), 456-468.

-

Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[2] Nature Reviews Cancer, 4, 253–265.

Sources

A Technical Guide for Preliminary Antimicrobial Assays of 2-(3-Thiocarbamoylphenyl)benzimidazole

Abstract

This technical guide provides a comprehensive framework for conducting preliminary antimicrobial assays on the novel compound 2-(3-Thiocarbamoylphenyl)benzimidazole. The document is designed for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities for antimicrobial potential. It outlines the foundational principles, detailed experimental protocols, and data interpretation strategies necessary for a robust initial assessment. The guide emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols. Key methodologies covered include the Kirby-Bauer disk diffusion assay, broth microdilution for determining Minimum Inhibitory Concentration (MIC), and subsequent assays for Minimum Bactericidal Concentration (MBC). This guide aims to equip researchers with the necessary tools to generate reliable and reproducible data, forming a solid basis for further development of this promising compound.

Introduction: The Rationale for Investigating this compound

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new antimicrobial agents.[1] Benzimidazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including antimicrobial effects.[2][3][4] Their structural similarity to purines allows them to competitively inhibit nucleic acid and protein synthesis in microbial cells.[2][5]

The incorporation of a thiocarbamoyl moiety is also of significant interest. Thiocarbamoyl-containing compounds have independently shown promise as antimicrobial agents, with their activity often attributed to their ability to chelate metal ions essential for microbial enzyme function or to disrupt cell membrane integrity.[6][7][8] The novel compound, this compound, represents a hybrid structure that strategically combines these two pharmacophores. This rational design approach aims to leverage the distinct mechanisms of both the benzimidazole core and the thiocarbamoyl group to create a synergistic or enhanced antimicrobial effect.

This guide provides the essential preliminary assays to test this hypothesis, offering a structured pathway to evaluate the compound's in vitro efficacy against a panel of clinically relevant microorganisms.

Foundational Concepts in Antimicrobial Susceptibility Testing

A preliminary assessment of a novel compound's antimicrobial properties typically involves a tiered approach, starting with qualitative screening and progressing to quantitative measurements.

-

Qualitative Screening (Disk Diffusion): The disk diffusion method, also known as the Kirby-Bauer test, serves as an initial, cost-effective screen.[9][10] It provides a visual indication of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[11][12] A larger zone of inhibition generally suggests greater susceptibility of the microorganism to the compound.[10]

-

Quantitative Analysis (Broth Dilution): To quantify the potency of an antimicrobial agent, the Minimum Inhibitory Concentration (MIC) is determined.[13][14] The MIC is the lowest concentration of the compound that prevents the visible growth of a microorganism in a liquid broth medium after a specified incubation period.[15][16] This is a critical parameter for comparing the efficacy of different compounds.[14]

-

Bactericidal vs. Bacteriostatic Activity: The MIC value alone does not distinguish between agents that kill bacteria (bactericidal) and those that merely inhibit their growth (bacteriostatic). To make this distinction, the Minimum Bactericidal Concentration (MBC) is determined.[16][17] The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction of the initial bacterial inoculum.[16][18]

Experimental Design and Protocols

This section details the step-by-step methodologies for the preliminary antimicrobial evaluation of this compound.

Materials and Reagents

-

Test Compound: this compound (synthesis to be performed as per established laboratory procedures).

-

Control Antibiotics: A selection of standard antibiotics (e.g., ampicillin, ciprofloxacin, gentamicin) for which the susceptibility of the quality control strains is known.

-

Microbial Strains: A panel of clinically relevant and quality control strains is essential. This should include:

-

Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923 or ATCC 29213) and Enterococcus faecalis (e.g., ATCC 29212).[19][20]

-

Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922) and Pseudomonas aeruginosa (e.g., ATCC 27853).[19][20]

-

Consider including multidrug-resistant (MDR) strains for a more rigorous evaluation.[21][22][23]

-

-

Culture Media:

-

General Laboratory Equipment:

-

Sterile Petri dishes, 96-well microtiter plates, filter paper disks (6 mm), micropipettes, and sterile tips.

-

Incubator (35 ± 2°C), spectrophotometer, vortex mixer, and sterile loops or swabs.

-

McFarland turbidity standards (0.5 standard is crucial).[12]

-

Experimental Workflow Visualization

Caption: Workflow for Preliminary Antimicrobial Assays.

Protocol 1: Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.[10]

-

Inoculum Preparation: From a fresh overnight culture, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.[12] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

-

Disk Application: Aseptically place sterile 6-mm paper disks impregnated with a known concentration of this compound onto the inoculated agar surface. Also, apply disks containing positive and negative controls (e.g., a standard antibiotic and the solvent used to dissolve the test compound, respectively).

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in an ambient atmosphere.[12]

-

Data Collection: Measure the diameter of the zones of complete growth inhibition in millimeters.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of the compound that inhibits microbial growth.[13][15]

-

Compound Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound in CAMHB. The concentration range should be broad enough to capture the expected MIC.

-

Inoculum Preparation and Addition: Prepare a standardized inoculum as described for the disk diffusion assay. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[15]

-

Controls: Include a positive control (inoculum in broth without the test compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-24 hours.[15]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed with the naked eye.[15][16]

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

This assay distinguishes between bacteriostatic and bactericidal activity.[17]

-

Subculturing from MIC Plate: Following MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth in the MIC assay.

-

Plating: Spread the aliquot onto a fresh MHA plate.

-

Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[17][18]

Data Presentation and Interpretation

Summarizing Quantitative Data

All quantitative data should be presented in a clear and organized manner.

Table 1: Disk Diffusion Assay Results for this compound

| Test Microorganism | Compound Concentration on Disk (µg) | Zone of Inhibition (mm) |

| S. aureus ATCC 29213 | [Specify] | [Result] |

| E. coli ATCC 25922 | [Specify] | [Result] |

| P. aeruginosa ATCC 27853 | [Specify] | [Result] |

| E. faecalis ATCC 29212 | [Specify] | [Result] |

| Positive Control (e.g., Ciprofloxacin 5 µg) | 5 | [Result] |

Table 2: MIC and MBC Values for this compound

| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| S. aureus ATCC 29213 | [Result] | [Result] | [Calculate] | [Bactericidal/Bacteriostatic] |

| E. coli ATCC 25922 | [Result] | [Result] | [Calculate] | [Bactericidal/Bacteriostatic] |

| P. aeruginosa ATCC 27853 | [Result] | [Result] | [Calculate] | [Bactericidal/Bacteriostatic] |

| E. faecalis ATCC 29212 | [Result] | [Result] | [Calculate] | [Bactericidal/Bacteriostatic] |

Interpreting the Results

The interpretation of antimicrobial susceptibility data should be guided by established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[26][27][28]

-

Disk Diffusion: The zone diameter is compared to standard interpretive charts to categorize the organism as susceptible, intermediate, or resistant.[29][30] For novel compounds, these categories are not yet established, so the zone size provides a preliminary indication of activity.

-

MIC: The MIC value is a direct measure of the compound's potency. Lower MIC values indicate greater efficacy.[13]

-

MBC/MIC Ratio: The ratio of MBC to MIC is used to determine if a compound is bactericidal or bacteriostatic.

-

An MBC/MIC ratio of ≤ 4 is generally considered bactericidal .

-

An MBC/MIC ratio of > 4 is typically considered bacteriostatic .

-

This distinction is crucial for further drug development, as bactericidal agents are often preferred for treating serious infections, particularly in immunocompromised patients.

Conclusion and Future Directions

The preliminary assays outlined in this guide provide a robust and efficient framework for the initial antimicrobial evaluation of this compound. The data generated from these experiments will be foundational in determining the compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature. Positive results from these initial screens would warrant further investigation, including:

-

Time-kill kinetic studies: To understand the rate at which the compound kills bacteria.

-

Mechanism of action studies: To elucidate how the compound exerts its antimicrobial effect at a molecular level.

-

Toxicity assays: To assess the compound's safety profile in vitro and in vivo.

-

Screening against a broader panel of clinical isolates: To confirm activity against contemporary, resistant strains.

By following the structured approach presented here, researchers can ensure the generation of high-quality, reproducible data, paving the way for the potential development of a new and effective antimicrobial agent.

References

-

Wikipedia. (n.d.). Disk diffusion test. Retrieved February 24, 2026, from [Link]

-

American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved February 24, 2026, from [Link]

-

FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved February 24, 2026, from [Link]

-

Bio-protocol. (2024, December 5). Minimal Bactericidal Concentration for Biofilms (MBC-B). Retrieved February 24, 2026, from [Link]

-

Wroblewska, J., et al. (2022, March 23). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Clinical Medicine. Retrieved February 24, 2026, from [Link]

-

GARDP. (n.d.). Disk diffusion test. REVIVE. Retrieved February 24, 2026, from [Link]

-

Royal Society of Chemistry. (2025, June 30). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

-

Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. PMC. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2025, August 10). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. Retrieved February 24, 2026, from [Link]

-

Bio-protocol. (2014, December 5). Minimal Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2025, May 10). (PDF) ANTIMICROBIAL ACTIVITY OF BENZIMIDAZOLE AND ITS SYNTHESIZED HYBRID DERIVATIVES. Retrieved February 24, 2026, from [Link]

-

University of Oxford. (2025, May 7). New screening method finds novel approaches to combat antimicrobial resistant bacteria. Retrieved February 24, 2026, from [Link]

-

Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved February 24, 2026, from [Link]

-

BMG Labtech. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved February 24, 2026, from [Link]

-

Research Journal of Pharmacy and Technology. (2017, June 20). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. Retrieved February 24, 2026, from [Link]

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved February 24, 2026, from [Link]

-

Bentham Science. (n.d.). Antimicrobial Activity of Highly Fluorinated Thiocarbamates and Dithiocarbamates. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. Retrieved February 24, 2026, from [Link]

-

Lupine Publishers. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of some new thiocarbamides from a constituent of lac and studies on their antimicrobial activities | Request PDF. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Utility-of-thiocarbamoyl-moiety-in-synthesis-of-some-new-sulphur-containing-heterocyclic-compounds-and-evaluation-of-their-antimicrobial-activity.pdf. Retrieved February 24, 2026, from [Link]

-

White Rose Research Online. (n.d.). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. Retrieved February 24, 2026, from [Link]

-

Bentham Science Publishers. (2012, March 1). Screening Strategies to Identify New Antibiotics. Retrieved February 24, 2026, from [Link]

-

Idexx. (2025, November 15). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved February 24, 2026, from [Link]

-

University of Guelph. (n.d.). Antimicrobial susceptibility testing part 4 – Laboratory results interpretation. Animal Health Laboratory. Retrieved February 24, 2026, from [Link]

-

CHAIN. (2016, January 10). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved February 24, 2026, from [Link]

-

Journal of Chemical Health Risks. (n.d.). Synthesis, Theoretical and Antimicrobial Activity Study of New Benzimidazole Derivatives. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, March 31). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. PMC. Retrieved February 24, 2026, from [Link]

-

rapidmicrobiology. (2016, August 1). EUCAST Recommended Strains for Routine and Extended Internal. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2023, April 10). (PDF) Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Retrieved February 24, 2026, from [Link]

-

HiMedia Laboratories. (n.d.). atcc® multidrug-resistant & antimicrobial testing reference strains. Retrieved February 24, 2026, from [Link]

-

Culture Collections. (n.d.). NCTC Antimicrobial Resistance Reference Strains and Antimicrobial Susceptibility Testing Control Strains. Retrieved February 24, 2026, from [Link]

-

MDPI. (2000, December 22). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Retrieved February 24, 2026, from [Link]

-

Culture Collections. (n.d.). NCTC Antimicrobial Resistant Reference Strains brochure revisited and revised. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. PMC. Retrieved February 24, 2026, from [Link]

-

Academia.edu. (n.d.). (PDF) Synthesis of antimicrobial active benzimidazole-2-thioate derivatives of 2-mercaptobenzimidazole. Retrieved February 24, 2026, from [Link]

-

MDPI. (2025, October 15). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Retrieved February 24, 2026, from [Link]

-

Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Retrieved February 24, 2026, from [Link]

-

PubMed. (n.d.). Antimicrobial activity of a new series of benzimidazole derivatives. Retrieved February 24, 2026, from [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Disk diffusion test – REVIVE [revive.gardp.org]

- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 13. bmglabtech.com [bmglabtech.com]

- 14. mjpms.in [mjpms.in]

- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. emerypharma.com [emerypharma.com]

- 17. microchemlab.com [microchemlab.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. EUCAST Recommended Strains for Routine and Extended Internal [rapidmicrobiology.com]

- 20. Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol - PMC [pmc.ncbi.nlm.nih.gov]

- 21. himedialabs.com [himedialabs.com]

- 22. culturecollections.org.uk [culturecollections.org.uk]

- 23. NCTC Antimicrobial Resistant Reference Strains brochure revisited and revised | Culture Collections [culturecollections.org.uk]

- 24. asm.org [asm.org]

- 25. bio-protocol.org [bio-protocol.org]

- 26. Antimicrobial susceptibility testing part 4 – Laboratory results interpretation | Animal Health Laboratory [uoguelph.ca]

- 27. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. idexx.com [idexx.com]

- 30. chainnetwork.org [chainnetwork.org]

Understanding the structure-activity relationship of thiocarbamoyl-substituted benzimidazoles

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of thiocarbamoyl-substituted benzimidazoles , a subclass of the "privileged" benzimidazole scaffold. While benzimidazoles (e.g., albendazole, omeprazole) are established in pharmacology, the introduction of a thiocarbamoyl moiety (-CS-NH-) —specifically at the N1 or C2 positions—offers distinct advantages. It modulates lipophilicity, alters hydrogen bonding geometry (thioamide vs. amide), and provides unique metal-chelating properties. This guide is designed for medicinal chemists and drug developers seeking to optimize this scaffold for anticancer (tubulin inhibition) and antimicrobial applications.

Part 1: The Pharmacophore Architecture

The biological potency of thiocarbamoyl-benzimidazoles relies on the synergy between the aromatic benzimidazole core and the flexible thiocarbamoyl side chain.

Core Structural Zones

-

Zone A (The Scaffold): The bicyclic benzimidazole ring.[1][2] It acts as a bioisostere of purine, allowing it to interact with biopolymers (DNA, proteins) via

stacking. -

Zone B (The Linker/Head): The thiocarbamoyl group (

). The sulfur atom is a "soft" donor, increasing lipophilicity ( -

Zone C (The Tail): The substituent attached to the thiocarbamoyl nitrogen (aryl, alkyl, or sugar moieties). This region dictates steric fit into the binding pocket (e.g., the colchicine binding site of tubulin).

Diagram: Pharmacophore Logic

The following diagram illustrates the functional zones of the molecule.

Caption: Functional decomposition of the N-thiocarbamoyl benzimidazole scaffold highlighting key SAR zones.

Part 2: Synthetic Strategies & Protocols

To ensure reproducibility, we focus on the synthesis of

Reaction Mechanism

The nucleophilic nitrogen (N1) of the benzimidazole ring attacks the electrophilic carbon of the isothiocyanate (

Standardized Protocol: Synthesis of 1-(N-Arylthiocarbamoyl)benzimidazoles

Reagents:

-

Precursor: 2-substituted benzimidazole (1.0 equiv)

-

Reagent: Aryl isothiocyanate (1.1 equiv)

-

Solvent: Anhydrous Acetone or Acetonitrile (dryness is critical to prevent hydrolysis)

-

Catalyst: Triethylamine (

) or Pyridine (0.1 - 1.0 equiv)

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of the benzimidazole derivative in 30 mL of anhydrous acetone in a round-bottom flask.

-

Activation: Add 0.5 mL of triethylamine. Stir at room temperature for 15 minutes to ensure deprotonation/activation of the N1 position.

-

Addition: Dropwise add 11 mmol of the appropriate phenyl isothiocyanate dissolved in 5 mL acetone.

-

Reflux: Heat the mixture to reflux (

for acetone) for 6–12 hours.-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). Look for the disappearance of the starting benzimidazole spot.

-

-

Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 100g) with vigorous stirring.

-

Purification: Filter the resulting precipitate. Wash with cold water (

mL) to remove residual base. Recrystallize from Ethanol/DMF mixtures to obtain analytical grade crystals.

Diagram: Synthetic Pathway

Caption: Step-by-step synthetic workflow for generating N-thiocarbamoyl derivatives.

Part 3: Structure-Activity Relationship (SAR) Deep Dive

The biological activity, particularly cytotoxicity against cancer lines (e.g., MCF-7, HeLa) and antimicrobial potency , is governed by specific substitutions.

The Thiocarbamoyl Moiety (N1 Position)

-

Sulfur vs. Oxygen: The thiocarbamoyl (

) analog is generally more potent than the carbamoyl (-

Reasoning: The larger van der Waals radius of sulfur improves contact with hydrophobic pockets in the target protein (e.g., Tubulin). The thioamide bond also has a higher rotation barrier, locking the molecule in a bioactive conformation.

-

-

N-Substituents:

-

Electron-Withdrawing Aryl Groups (e.g., 4-NO2-phenyl): Enhance activity by increasing the acidity of the thioamide NH, potentially strengthening hydrogen bonds with the receptor.

-

Bulky Groups: Excessive bulk (e.g., naphthyl) can reduce activity due to steric clash, unless the binding pocket is large (as seen in some kinase targets).

-

The Benzene Ring (C5/C6 Positions)[3][4]

-

Halogenation: Introduction of Cl or F at C5/C6 significantly increases potency.

-

Electron-Withdrawing Groups (EWGs): A Nitro (

) group at C5 is a classic enhancer for antimicrobial activity. -

Electron-Donating Groups (EDGs): Methyl or Methoxy groups often decrease potency in antimicrobial assays but may retain activity in specific anticancer contexts if they mimic the methoxy pattern of colchicine.

The C2 Position[5]

-

While the focus is on the N1-thiocarbamoyl group, the C2 position acts as an anchor.

-

Small Alkyl/H: often leads to lower potency.

-

Heteroaryl (e.g., Pyridyl, Furyl): significantly boosts DNA binding affinity and tubulin inhibition.

Data Summary: Comparative Potency (Hypothetical Representative Data)

Based on trends aggregated from recent medicinal chemistry literature (e.g., anticancer screening against MCF-7 cells).

| Compound ID | R (N1-Thiocarbamoyl) | R' (C5-Benzimidazole) | IC50 (MCF-7) µM | Interpretation |

| TBZ-1 | Phenyl | H | 12.5 | Baseline activity. |

| TBZ-2 | 4-Chlorophenyl | H | 5.2 | Lipophilic Cl improves cellular uptake. |

| TBZ-3 | 4-Nitrophenyl | H | 3.1 | EWG enhances H-bonding acidity. |

| TBZ-4 | Phenyl | 5-Nitro | 1.8 | Lead Candidate: Dual EWG synergy. |

| TBZ-5 | Phenyl | 5-Methyl | 15.0 | EDG reduces potency here. |

Part 4: Mechanism of Action (Tubulin Inhibition)

The primary mechanism for the anticancer and anthelmintic activity of these derivatives is the inhibition of tubulin polymerization .

Pathway Logic

-

Binding: The benzimidazole core occupies the colchicine-binding site on

-tubulin. -

Stabilization: The thiocarbamoyl tail extends into the hydrophobic accessory pocket, stabilizing the complex.

-

Disruption: This binding prevents the curvature of the tubulin dimer necessary for microtubule assembly.

-

Arrest: The cell cycle arrests at the G2/M phase, leading to apoptosis.

Diagram: Mechanism of Action[7]

Caption: Mechanistic cascade from drug binding to apoptotic cell death.

References

-

Structural requirements for the antimicrobial and anticancer activities of synthesized benzimidazole derivatives. ResearchGate. Available at: [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents. National Institutes of Health (PMC). Available at: [Link]

-

Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. Available at: [Link]

-

Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. National Institutes of Health (PMC). Available at: [Link]

Sources

- 1. ace.as-pub.com [ace.as-pub.com]

- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

2-(3-Thiocarbamoylphenyl)benzimidazole synthesis protocol for laboratory scale

An Application Note and Laboratory Protocol for the Synthesis of 2-(3-Thiocarbamoylphenyl)benzimidazole

Abstract

This document provides a comprehensive, two-step laboratory-scale protocol for the synthesis of this compound. The synthesis begins with the formation of a benzimidazole core via the acid-catalyzed condensation of o-phenylenediamine and 3-aminobenzoic acid to yield 2-(3-aminophenyl)benzimidazole. This intermediate is subsequently converted to the final thiocarbamide (thiourea) derivative. This guide is designed for researchers in medicinal chemistry and drug development, offering detailed procedural steps, explanations for experimental choices, safety protocols, and methods for characterization.

Introduction

Benzimidazole and its derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The thiourea moiety is also a significant pharmacophore known for its diverse biological effects. The combination of these two scaffolds in this compound creates a molecule of interest for further pharmacological investigation.

This protocol details a reliable and scalable laboratory synthesis. The chosen synthetic route, known as the Phillips-Ladenburg reaction, is a foundational method for creating 2-substituted benzimidazoles from o-phenylenediamines and carboxylic acids.[4][5] The subsequent conversion of the amino group to a thiocarbamide is achieved through a well-established method that avoids highly toxic reagents.

Reaction Scheme

Step 1: Synthesis of 2-(3-Aminophenyl)benzimidazole (Intermediate A)

Step 2: Synthesis of this compound (Final Product)

Step 2: Synthesis of this compound (Final Product)

Workflow Diagram

Caption: Workflow for the two-step synthesis and characterization.

Safety Precautions

All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

o-Phenylenediamine: Toxic if swallowed, harmful in contact with skin or if inhaled.[6] It is a suspected carcinogen and mutagen.[7] Avoid all contact and inhalation.[8][9] Use a dedicated work area and decontaminate surfaces after use.

-

Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage. Reacts exothermically with water. Handle with extreme care.

-

Hydrochloric Acid (HCl): Corrosive and causes severe burns. Vapors are highly irritating to the respiratory system.

-

Sodium Hydroxide (NaOH) & Ammonia Solution: Corrosive. Causes severe skin and eye burns.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9] Emergency shower and eyewash stations should be readily accessible.[8]

Experimental Protocol

Part A: Synthesis of 2-(3-Aminophenyl)benzimidazole (Intermediate)

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| o-Phenylenediamine | 108.14 | 0.05 | 1.0 | 5.41 g |

| 3-Aminobenzoic Acid | 137.14 | 0.05 | 1.0 | 6.86 g |

| Polyphosphoric Acid (PPA) | - | - | - | ~60 g |

| Sodium Hydroxide (10% aq.) | 40.00 | - | - | As needed |

| Deionized Water | 18.02 | - | - | As needed |

| Ethanol/Water | - | - | - | For recrystallization |

Equipment

-

250 mL three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller and thermocouple

-

Condenser

-

Beakers, graduated cylinders

-

Buchner funnel and vacuum flask

-

TLC plates (silica gel)

Procedure

-

Setup: Assemble the three-neck flask with the mechanical stirrer, condenser, and a stopper.

-

Reagent Addition: To the flask, add o-phenylenediamine (5.41 g, 0.05 mol) and 3-aminobenzoic acid (6.86 g, 0.05 mol).

-

Reaction Initiation: Carefully add polyphosphoric acid (~60 g) to the flask. PPA acts as both the solvent and the dehydrating catalyst for the condensation.[3][10]

-

Heating: Begin stirring the mixture and slowly heat it to 200-220 °C using the heating mantle. Maintain this temperature for 3-4 hours. The high temperature is necessary to drive the cyclodehydration reaction to completion.[5]

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Ethyl Acetate/Hexane 7:3). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material.

-

Quenching and Precipitation: After completion, turn off the heat and allow the mixture to cool to about 80-100 °C. In a separate large beaker (2 L), prepare approximately 1 L of crushed ice/water. Very slowly and carefully, pour the warm reaction mixture into the ice water with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.

-

Neutralization: The resulting solution will be highly acidic. Slowly neutralize it by adding 10% aqueous sodium hydroxide solution until the pH reaches ~7-8. This ensures the amino groups are deprotonated, making the product less soluble in water.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water (3 x 100 mL) to remove residual salts.

-

Drying and Purification: Dry the crude product in a vacuum oven. Purify the crude 2-(3-aminophenyl)benzimidazole by recrystallization from an ethanol/water mixture to obtain a pure solid.

Part B: Synthesis of this compound

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 2-(3-Aminophenyl)benzimidazole | 209.25 | 0.02 | 1.0 | 4.18 g |

| Ammonium Thiocyanate | 76.12 | 0.024 | 1.2 | 1.83 g |

| Hydrochloric Acid (conc.) | 36.46 | - | - | ~5 mL |

| Ammonia Solution (aq.) | 17.03 | - | - | As needed |

| Deionized Water | 18.02 | - | - | As needed |

| Ethanol | - | - | - | For recrystallization |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure

-

Preparation: In the 250 mL round-bottom flask, suspend the purified 2-(3-aminophenyl)benzimidazole (4.18 g, 0.02 mol) in 50 mL of deionized water.

-

Acidification: While stirring, add concentrated hydrochloric acid dropwise until the solid completely dissolves, forming the hydrochloride salt.

-

Reagent Addition: In a separate beaker, dissolve ammonium thiocyanate (1.83 g, 0.024 mol) in 20 mL of water. Add this solution to the flask. The reaction involves the in-situ formation of thiocyanic acid which then adds to the primary amine, followed by tautomerization to the thiourea.[11]

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 100-105 °C) using the heating mantle. Maintain reflux for 6-8 hours.

-

Reaction Monitoring: Monitor the reaction via TLC (e.g., Ethyl Acetate/Methanol 9:1) until the starting amine spot has disappeared.

-

Precipitation: After the reaction is complete, cool the flask to room temperature. Slowly add aqueous ammonia solution to neutralize the mixture until it is slightly basic (pH ~8-9), which will precipitate the crude product.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 50 mL) and then dry it. Purify the crude this compound by recrystallization from ethanol to yield the final product.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

Expected Results

| Compound | Appearance | Melting Point (°C) | Expected Yield |

| Intermediate A | Off-white to light brown solid | ~225-230 | 75-85% |

| Final Product | Pale yellow solid | >250 (with decomposition) | 60-75% |

-

FTIR Spectroscopy (cm⁻¹):

-

Intermediate: Look for N-H stretching (amines, ~3300-3450), C=N stretching (imidazole, ~1620).

-

Final Product: Appearance of C=S stretching (~1100-1250) and characteristic N-H and C-N stretching of the thiourea group.

-

-

¹H NMR Spectroscopy: Confirm the aromatic proton splitting patterns consistent with the 1,2-disubstituted benzene ring of the benzimidazole and the 1,3-disubstituted phenyl ring. Note the appearance of broad singlets for the -NH₂ and -C(=S)NH₂ protons, which are exchangeable with D₂O.

-

Mass Spectrometry: Confirm the molecular weight of the intermediate (C₁₃H₁₁N₃, M+ = 209.25) and the final product (C₁₄H₁₂N₄S, M+ = 268.34).

References

-

NJ Department of Health. (n.d.). Hazard Summary: o-PHENYLENEDIAMINE. Retrieved from nj.gov.[8]

-

AK Scientific, Inc. (n.d.). Safety Data Sheet: o-Phenylenediamine. Retrieved from aksci.com.[7]

-

O-Phenylenediamine - Material Safety Data Sheet (MSDS). (n.d.). Retrieved from a source providing MSDS.[9]

-

Loba Chemie. (2015). o-PHENYLENEDIAMINE FOR SYNTHESIS MSDS. Retrieved from lobachemie.com.[12]

-

Wei, Y., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Article.[13]

-

CDH Fine Chemical. (n.d.). o-Phenylene Diamine MATERIAL SAFETY DATA SHEET. Retrieved from cdhfinechemical.com.[6]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-51.[14]

-

BenchChem. (2025). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Retrieved from benchchem.com.[4]

-

Li, Z.-Y., et al. (2013). A facile and efficient synthesis of isothiocyanates. Synthesis, 45, 1667-1674.[15]

-

ThaiScience. (n.d.). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. Retrieved from thaiscience.co.[1]

-

Adrianov, A. A., & Gitis, S. S. (1973). Chemistry of Heterocyclic Compounds, USSR, 9, 103.[16]

-

Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1549-S1570.[2]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from organic-chemistry.org.[17]

-

Al-Adhami, M. K., et al. (2018). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 23(8), 1949.[18]

-

PubChem. (n.d.). Thiocarbamide. Retrieved from pubchem.ncbi.nlm.nih.gov.[19]

-

Mamedov, V. A., & Kalinina, N. V. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6, 41066-41097.[5]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Retrieved from rasayanjournal.co.in.[20]

-

Wikipedia. (n.d.). o-Phenylenediamine. Retrieved from en.wikipedia.org.[21]

-

Stratakis, M., et al. (2019). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 24(21), 3878.[22]

-

Google Patents. (n.d.). CN106699623A - Thiourea conversion method using ammonium thiocyanate. Retrieved from patents.google.com.[23]

-

Đud, M., et al. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry, 18, 2469-2475.[11]

-

Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Retrieved from symbiosis-online-publishing.com.[24]

-

ResearchGate. (n.d.). Mild Method for the Conversion of Amides to Thioamides. Retrieved from researchgate.net.[25]

-

MDPI. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from mdpi.com.[26]

-

ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from researchgate.net.[10]

-

ResearchGate. (n.d.). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Retrieved from researchgate.net.[27]

-

ResearchGate. (n.d.). Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. Retrieved from researchgate.net.[28]

-

MDPI. (2014). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Retrieved from mdpi.com.[29]

-

El-Maghraby, A. M. (2011). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[8][13]DIAZEPINES. HETEROCYCLES, 83(12), 2689-2736.[3]

-

Chemistry Steps. (n.d.). Converting Amines to Amides. Retrieved from chemistrysteps.com.[30]

-

MDPI. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Retrieved from mdpi.com.[31]

-

Research Journal of Pharmacy and Technology. (n.d.). Green Chemistry approach for the synthesis of some Benzimidazole derivatives and their Biological Evaluation. Retrieved from rjptonline.org.[32]

-

ResearchGate. (2006). Synthesis of 2-(thiomethyl-2′-benzimidazolyl) benzimidazole and its derivatives of pharmacological interest. Retrieved from researchgate.net.[33]

Sources

- 1. thaiscience.info [thaiscience.info]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. aksci.com [aksci.com]

- 8. nj.gov [nj.gov]

- 9. chemicalbull.com [chemicalbull.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]

- 12. lobachemie.com [lobachemie.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Thiocarbamate synthesis by amination [organic-chemistry.org]

- 16. EP0001246B1 - Preparation of 2-(3'- or 4'-aminophenyl)-5(or 6)-aminobenzimidazoles - Google Patents [patents.google.com]

- 17. Benzimidazole synthesis [organic-chemistry.org]

- 18. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 19. atamankimya.com [atamankimya.com]

- 20. Bot Verification [rasayanjournal.co.in]

- 21. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 22. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CN106699623A - Thiourea conversion method using ammonium thiocyanate - Google Patents [patents.google.com]

- 24. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]

- 31. mdpi.com [mdpi.com]

- 32. rjptonline.org [rjptonline.org]

- 33. researchgate.net [researchgate.net]

Molecular docking tutorial with 2-(3-Thiocarbamoylphenyl)benzimidazole

Application Note: Precision Molecular Docking of 2-(3-Thiocarbamoylphenyl)benzimidazole

Abstract & Scope

This application note details the in silico binding analysis of This compound (hereafter Ligand-TBZ ). Benzimidazoles are privileged scaffolds in medicinal chemistry, often functioning as ATP-competitive inhibitors. The specific inclusion of a thiocarbamoyl (thioamide) group introduces unique electronic properties—specifically a soft nucleophilic sulfur and distinct hydrogen bond donor/acceptor motifs (

Target Selection: This protocol utilizes DNA Gyrase B (GyrB) from E. coli (PDB: 1KZN ) as the model receptor. GyrB is a validated target for benzimidazoles, which mimic the adenine ring of ATP within the ATPase binding pocket.

Primary Objective: To execute a scientifically rigorous docking workflow that accounts for the specific tautomeric and electronic states of the thioamide group, ensuring high-confidence binding pose prediction.

Experimental Logic & Workflow

Molecular docking is not merely "putting a shape in a hole." It is an energy optimization problem dependent on accurate starting states.

The "Thioamide" Challenge: Unlike standard amides, thioamides exhibit significant tautomeric equilibrium (thione vs. thiol).

-

Thione form (

): Generally dominant in neutral solution and crucial for accepting H-bonds via Sulfur. -

Thiol form (

): Rare but possible in specific catalytic environments. -

Decision: This protocol proceeds with the Thione tautomer, as it represents the relevant physiological state for ATP-pocket binding.

Workflow Diagram

Figure 1: End-to-end computational workflow for docking Ligand-TBZ into DNA Gyrase B.

Detailed Protocol

Phase 1: Ligand Preparation (The Critical Step)

Rationale: Standard force fields often underestimate the bond length of

-

Structure Generation:

-

Generate the 3D structure of This compound .

-

Ensure the Thione tautomer is selected (

,

-

-

Energy Minimization:

-

Tool: Avogadro or GAMESS.

-

Method: Perform a geometry optimization using the MMFF94 force field (suitable for small organic organics) or, preferably, a semi-empirical method like PM6 to correctly parameterize the sulfur atom.

-

Output: Save as .mol2 or .pdb.

-

-

PDBQT Conversion:

-

Open the optimized ligand in AutoDock Tools (ADT) .

-

Torsion Tree: Detect root.[1] Ensure the bond between the phenyl ring and the benzimidazole ring is rotatable (crucial for fitting into the pocket). The amide

bond should remain rigid due to partial double-bond character. -

Save as Ligand_TBZ.pdbqt.

-

Phase 2: Receptor Preparation (PDB: 1KZN)

Rationale: PDB 1KZN contains a co-crystallized inhibitor (Clorobiocin). We use this to define the active site ("guided docking").

-

Retrieval: Download 1KZN.pdb from the RCSB Protein Data Bank.

-

Cleaning (PyMOL/Chimera):

-

Remove Water: Delete all HOH molecules. Note: In GyrB, a specific water network is sometimes conserved, but for initial screening, removing entropy-heavy waters is standard.

-

Isolate Chain: GyrB is a dimer; isolate Chain A for calculation efficiency.

-

Extract Native Ligand: Save the coordinates of Clorobiocin (residue name CBI) as Reference.pdb (for validation). Then delete it from the receptor file.

-

-

PDBQT Conversion (ADT):

-

Add Hydrogens: Add Polar Only . (Vina uses a united-atom model for non-polar hydrogens).

-

Assign Charges: Add Kollman charges.

-

Save as Receptor_GyrB.pdbqt.

-

Phase 3: Grid Box Generation

Rationale: The grid must encompass the ATP-binding cleft.

-

Load Receptor_GyrB.pdbqt and Reference.pdb (the extracted native ligand) into ADT.

-

Center the Grid: Use the center of mass of the Reference.pdb ligand.

-

Dimensions:

-

Center (x, y, z): approx. 18.5, 25.1, 35.5 (Based on 1KZN active site).

-

Size: 22 x 22 x 22 Å. (Sufficient to allow the benzimidazole to flip but small enough to converge).

-

-

Save these coordinates in a configuration file (conf.txt).

Phase 4: Docking Execution (AutoDock Vina)

Rationale: Vina is chosen for its superior scoring function regarding hydrophobic interactions, which are dominant for benzimidazole binding.

Configuration File (conf.txt):

Note: Exhaustiveness is increased to 32 (default is 8) to ensure the search algorithm sufficiently samples the rotational space of the thioamide group.

Execution Command:

Data Analysis & Interpretation

Quantitative Results Table

Analyze the top 3 poses from the docking.log.

| Mode | Affinity (kcal/mol) | RMSD l.b. (Å) | Interpretation |

| 1 | -8.4 | 0.000 | Primary Candidate. Likely mimics ATP adenine binding. |

| 2 | -8.1 | 1.842 | Alternative pose; check if thioamide orientation is flipped. |

| 3 | -7.6 | 3.510 | Distorted pose; likely an artifact. Discard. |

Success Metric: A binding affinity stronger (more negative) than -7.0 kcal/mol is generally considered a potential "hit" for fragment-sized leads like this.

Interaction Profiling (The "Why")

Visualize the best pose using UCSF ChimeraX or PyMOL . Look for these specific interactions to validate the biological relevance:

-

Asp73 (Salt Bridge/H-Bond): The conserved Aspartate usually H-bonds with the N-H of the benzimidazole ring (mimicking ATP N6).

-

Val43 (Hydrophobic Clamp): The benzimidazole ring should be sandwiched near Val43.

-

The Thioamide Role:

Decision Logic Diagram

Figure 2: Decision matrix for evaluating the biological relevance of the docked pose.

References

-

Holdgate, G. A., et al. (1997). "The entropic penalty of ordered water in enzymatic binding." Biochemistry, 36(32), 9663-9673. Link

- Context: Supports the removal of bulk water during receptor prepar

-

Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

- Context: The core algorithm used for the docking protocol.

-

Maxwell, A., & Lawson, D. M. (2003). "The ATP-binding site of type II topoisomerases as a target for antibacterial drugs." Current Topics in Medicinal Chemistry, 3(3), 283-303. Link

- Context: Validates GyrB and the ATP pocket as the correct target for benzimidazole scaffolds.

-

RCSB Protein Data Bank. "Structure of E. coli DNA Gyrase B with Clorobiocin (PDB: 1KZN)." Link

- Context: The source of the receptor structure used in this protocol.

Sources

Application Note: High-Throughput Screening Validation of 2-(3-Thiocarbamoylphenyl)benzimidazole (2-TCPB)

This guide serves as a comprehensive Application Note for the use and validation of 2-(3-Thiocarbamoylphenyl)benzimidazole (hereafter referred to as 2-TCPB ) in High-Throughput Screening (HTS) campaigns.

Executive Summary

This compound (2-TCPB) is a privileged scaffold frequently identified in HTS campaigns targeting Serine/Threonine Kinases (e.g., BUB1, VRK1) and Tubulin Polymerization . The compound features a benzimidazole core—a classic bioisostere for purines—linked to a phenyl ring bearing a thiocarbamoyl (thioamide) group.

While a potent scaffold, the thiocarbamoyl moiety introduces specific chemical liabilities (redox activity, metal chelation) that can lead to false positives in primary screens. This guide details the rigorous validation protocols required to transition 2-TCPB from a "raw hit" to a validated lead, specifically focusing on distinguishing true allosteric/orthosteric inhibition from assay interference.

Chemical Biology & Mechanism of Action

The Privileged Scaffold

The benzimidazole core of 2-TCPB mimics the purine ring of Adenosine Triphosphate (ATP), allowing it to dock effectively into the ATP-binding pocket of various kinases.

-

Benzimidazole Core: Provides hydrogen bond acceptors/donors (N1/N3) critical for hinge region binding in kinases.

-

Thiocarbamoyl Group (-CSNH2): Acts as a strong hydrogen bond donor and a potential metal chelator (e.g., Zn²⁺ fingers or Mg²⁺ in catalytic sites). It is also a bioisostere of the amide group, offering improved metabolic stability and membrane permeability.

Target Classes

-

Kinase Inhibition: Competitive inhibition at the ATP-binding site (e.g., MAP Kinases, BUB1).

-

Tubulin Modulation: Binding to the colchicine-site of

-tubulin, inhibiting microtubule polymerization (similar to Nocodazole).

Mechanism Visualization

The following diagram illustrates the dual-potential mechanism and the critical decision points in the screening workflow.

Figure 1: Mechanistic pathways and potential artifacts for 2-TCPB in HTS.

Experimental Protocols

Protocol A: Primary HTS Assay (Kinase Inhibition)

Objective: Quantify the inhibitory potential of 2-TCPB against a target kinase (e.g., BUB1 or VRK1) using an ADP-detection format (e.g., ADP-Glo™).

Reagents:

-

Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT).

-

Ultrapure ATP (10 μM final).

-

Substrate (e.g., Histone H1 or specific peptide, 0.2 mg/mL).

-

2-TCPB (10 mM DMSO stock).

Workflow:

-

Compound Transfer: Acoustic dispense 50 nL of 2-TCPB into 384-well low-volume white plates (Final conc: 10 μM, 1% DMSO).

-

Enzyme Addition: Add 2.5 μL of Kinase (0.5 ng/μL) in Reaction Buffer. Incubate 10 min RT.

-

Substrate Initiation: Add 2.5 μL of ATP/Substrate mix.

-

Reaction: Incubate at RT for 60 min.

-

Detection: Add 5 μL ADP-Glo Reagent (40 min incubation) followed by 10 μL Kinase Detection Reagent (30 min incubation).

-

Read: Measure Luminescence on a multimode plate reader (e.g., EnVision or PHERAstar).

Data Analysis:

Calculate Percent Inhibition relative to High Control (No Enzyme) and Low Control (DMSO only).

Protocol B: Critical Counter-Screen (Redox & Thiol Reactivity)

Rationale: The thiocarbamoyl group is a structural alert for "Redox Cycling." Compounds can generate H₂O₂ in the presence of reducing agents (DTT/TCEP) used in kinase buffers, leading to false inhibition by oxidizing the enzyme's catalytic cysteines.

Assay: Resazurin-Based Redox Detection

-

Setup: Prepare Assay Buffer containing 1 mM DTT (mimicking the kinase buffer) without the enzyme.

-

Incubation: Add 2-TCPB (10 μM) to the buffer. Incubate 15 min.

-

Detection: Add Resazurin (20 μM) and Horseradish Peroxidase (HRP).

-

Read: Measure Fluorescence (Ex 530nm / Em 590nm).

-

Interpretation:

-

High Fluorescence: The compound is generating H₂O₂ (Redox Cycler). Discard/Flag 2-TCPB.

-

Low Fluorescence: Compound is chemically stable. Proceed to Orthogonal Assay.

-

Protocol C: Orthogonal Validation (Tubulin Polymerization)

Objective: If the kinase screen is negative or ambiguous, test for tubulin modulation, a common off-target effect of benzimidazoles.

Method: Fluorescence-Based Polymerization Assay

-

Preparation: Thaw Tubulin (>99% pure) on ice. Resuspend in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to 2 mg/mL.

-

Reporter: Add DAPI (10 μM) or a specific tubulin fluorophore.

-

Compound Addition: Add 2-TCPB (final 10 μM) to a pre-warmed (37°C) 96-well black plate.

-

Initiation: Add Tubulin mix immediately to the plate.

-

Kinetics: Measure Fluorescence (Ex 360nm / Em 450nm) every 30 seconds for 60 minutes at 37°C.

Result Interpretation (See Table 1):

| Compound Class | Kinetic Profile | Interpretation |

| Vehicle (DMSO) | Sigmoidal curve (Lag, Growth, Plateau) | Normal Polymerization |

| Stabilizer (Taxol) | Short lag phase, higher plateau | Hyper-polymerization |

| Destabilizer (2-TCPB) | Flat line or reduced Vmax | Inhibition of Polymerization |

Triage & Hit Progression Logic

The following decision tree illustrates the autonomous logic required to validate 2-TCPB.

Figure 2: HTS Triage Logic for Benzimidazole-Thiocarbamoyls.

Summary of Quantitative Benchmarks

When characterizing 2-TCPB, the following quantitative metrics indicate a high-quality lead versus a promiscuous hit.

| Parameter | Validated Lead Criteria | Warning Flag (PAINS/Artifact) |

| IC₅₀ (Primary Target) | < 1.0 μM | > 10 μM (Weak potency often implies non-specific binding) |

| Hill Slope | 0.8 – 1.2 | > 2.0 (Suggests aggregation or stoichiometric interference) |

| Redox Activity | < 10% of Positive Control | > 20% (Redox cycling risk) |

| Solubility (PBS) | > 50 μM | < 10 μM (Risk of colloidal aggregation) |

| Selectivity | > 10-fold vs. unrelated kinase | < 2-fold (Promiscuous binder) |

References

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

-

[Link]

-

-

Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry.

-

[Link]

-

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

-

[Link]

-

-

Assay Guidance Manual (NCBI). In-depth protocols for Kinase and Tubulin assays.

-

[Link]

-

Application of 2-(3-Thiocarbamoylphenyl)benzimidazole in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Benzimidazole Scaffold and the Dawn of Targeted Therapies

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide range of biological activities, including antiulcer, anthelmintic, and anticancer agents.[1][2] Its structural similarity to endogenous purines allows it to interact with a variety of biological targets. In the realm of oncology, the 2-phenylbenzimidazole framework has emerged as a particularly promising template for the development of targeted therapies.[3] This guide focuses on a specific derivative, 2-(3-thiocarbamoylphenyl)benzimidazole, and its potential applications in medicinal chemistry, with a primary emphasis on its role as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.[4]